Cas no 1424279-84-4 (thietan-2-ylmethanamine;hydrochloride)

thietan-2-ylmethanamine;hydrochloride 化学的及び物理的性質
名前と識別子
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- thietan-2-ylmethanamine hydrochloride
- thietan-2-ylmethanamine;hydrochloride
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- インチ: 1S/C4H9NS.ClH/c5-3-4-1-2-6-4;/h4H,1-3,5H2;1H
- InChIKey: ZURNKFYTXGZBJT-UHFFFAOYSA-N
- ほほえんだ: Cl.S1CCC1CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 46.8
- トポロジー分子極性表面積: 51.3
thietan-2-ylmethanamine;hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
thietan-2-ylmethanamine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-173434-2.5g |
(thietan-2-yl)methanamine hydrochloride |
1424279-84-4 | 95% | 2.5g |
$3809.0 | 2023-09-20 | |
Chemenu | CM432364-1g |
thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 95%+ | 1g |
$2311 | 2023-03-07 | |
TRC | B587268-2.5mg |
thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 2.5mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-173434-10g |
(thietan-2-yl)methanamine hydrochloride |
1424279-84-4 | 95% | 10g |
$8357.0 | 2023-09-20 | |
Aaron | AR01BDDZ-50mg |
Thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 95% | 50mg |
$735.00 | 2025-02-09 | |
Aaron | AR01BDDZ-100mg |
Thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 95% | 100mg |
$951.00 | 2025-02-09 | |
A2B Chem LLC | AW09083-50mg |
thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 95% | 50mg |
$579.00 | 2024-04-20 | |
Aaron | AR01BDDZ-2.5g |
thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 95% | 2.5g |
$5263.00 | 2023-12-16 | |
1PlusChem | 1P01BD5N-250mg |
Thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 95% | 250mg |
$1105.00 | 2025-03-19 | |
1PlusChem | 1P01BD5N-1g |
Thietan-2-ylmethanamine hydrochloride |
1424279-84-4 | 95% | 1g |
$2195.00 | 2025-03-19 |
thietan-2-ylmethanamine;hydrochloride 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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10. Book reviews
thietan-2-ylmethanamine;hydrochlorideに関する追加情報
Thietan-2-ylmethanamine;Hydrochloride (CAS No. 1424279-84-4): A Comprehensive Overview
Thietan-2-ylmethanamine;hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1424279-84-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thietan class, which is characterized by a sulfur-containing heterocyclic structure. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of thietan-2-ylmethanamine;hydrochloride consists of a five-membered ring containing sulfur and two carbon atoms, with an amine group attached to the second carbon. This unique arrangement imparts distinct electronic and steric properties that make it a versatile building block in medicinal chemistry. The hydrochloride salt form further modulates these properties, enhancing reactivity and facilitating its use in various synthetic pathways.
In recent years, there has been growing interest in sulfur-containing heterocycles due to their broad spectrum of biological activities. Thietan derivatives have shown promise as scaffolds for developing novel therapeutic agents. Specifically, thietan-2-ylmethanamine;hydrochloride has been explored in the design of compounds with potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. Its ability to act as a pharmacophore in drug design is attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
One of the most compelling aspects of thietan-2-ylmethanamine;hydrochloride is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactive amine group to introduce various functional moieties, leading to the development of novel analogs with enhanced biological activity. For instance, recent studies have demonstrated its utility in constructing thietan-based peptidomimetics, which mimic the structure and function of natural peptides while offering improved pharmacokinetic profiles.
The hydrochloride salt form of this compound offers several advantages over its free base form. Enhanced solubility in water allows for easier formulation into pharmaceutical preparations, while increased stability under various storage conditions extends its shelf life. These properties make it an attractive candidate for further development into therapeutic agents that require oral or injectable administration.
Recent advancements in computational chemistry have also highlighted the potential of thietan-2-ylmethanamine;hydrochloride as a lead compound for drug discovery. Molecular modeling studies have identified key interactions between this compound and target enzymes, providing insights into its mechanism of action. These insights have guided the optimization of its structure to improve binding affinity and reduce off-target effects.
In addition to its pharmaceutical applications, thietan-2-ylmethanamine;hydrochloride has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, where sulfur-containing heterocycles are increasingly being explored for their ability to enhance charge transport properties. Research is ongoing to explore its potential as a component in organic light-emitting diodes (OLEDs) and other advanced materials.
The synthesis of thietan-2-ylmethanamine;hydrochloride involves multi-step organic reactions that highlight the versatility of thietan derivatives as synthetic intermediates. Recent methodologies have focused on improving yield and reducing byproduct formation through catalytic approaches and green chemistry principles. These advancements not only enhance the efficiency of producing this compound but also align with broader efforts to develop sustainable chemical processes.
The biological activity of derivatives of thietan-2-ylmethanamine;hydrochloride has been extensively studied in recent years. Preclinical data suggest that certain analogs exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in inflammation. These findings have prompted further investigation into their potential as therapeutic agents for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The development of novel drug candidates often involves iterative optimization based on structural modifications guided by biological activity data. The amine group in thietan-2-ylmethanamine;hydrochloride provides multiple opportunities for such modifications, allowing researchers to fine-tune interactions with biological targets. This flexibility has led to the discovery of several promising lead compounds that are currently undergoing further preclinical evaluation.
The role of computational tools in drug discovery cannot be overstated. Advanced software packages enable researchers to predict the biological activity of compounds like thietan-2-ylmethanamine;hydrochloride before synthesizing them, significantly reducing the time and cost associated with traditional high-throughput screening methods. These tools also aid in identifying optimal synthetic routes, ensuring that researchers can efficiently produce compounds with desired properties.
The future prospects for thietan-2-ylmethanamine;hydrochloride are promising, with ongoing research exploring new applications and synthetic methodologies. As our understanding of sulfur-containing heterocycles continues to grow, it is likely that this compound will play an increasingly important role in pharmaceutical development and materials science. Its unique combination of reactivity, stability, and biological activity makes it a valuable asset for researchers seeking innovative solutions to complex chemical challenges.
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